![molecular formula C10H12N4 B1521507 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 1215910-88-5](/img/structure/B1521507.png)
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine
Overview
Description
1,2,4-Triazole derivatives, including those with a pyridine moiety, are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed using various spectroscopic techniques, such as IR, NMR, and mass spectroscopy .Scientific Research Applications
Drug Synthesis and Development
The core structure of this compound is reminiscent of imidazole, which is known for its broad range of chemical and biological properties. Imidazole derivatives are important synthons in drug development, showing activities such as antibacterial, antitumor, and antiviral effects . The triazole and pyridine rings in “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine” could potentially be exploited to synthesize new pharmacologically active drugs.
Antimicrobial Agents
Compounds with a triazole moiety, similar to the one present in our compound of interest, have been synthesized and evaluated for their antimicrobial potential against various strains such as S. aureus, B. subtilis, and E. coli . This suggests that “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine” could be a precursor or a lead compound in the development of new antimicrobial agents.
Anti-inflammatory Applications
Imidazole-containing compounds have been reported to exhibit anti-inflammatory properties. Given the structural similarity, the compound may also be researched for its potential use in treating inflammatory conditions .
Antitumor Activity
The imidazole ring is a common feature in many compounds with antitumor activity. The unique combination of a triazole ring with a pyridine moiety in “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine” could be explored for its efficacy in cancer research and therapy .
Antidiabetic Research
Imidazole derivatives have shown promise in antidiabetic research. The compound’s structure may allow it to interact with biological targets relevant to diabetes management, making it a candidate for antidiabetic drug development .
Anti-allergic Properties
Some imidazole derivatives are known to possess anti-allergic properties. Research into “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine” could uncover potential applications in the treatment of allergies .
Antiviral Research
The triazole group is often found in antiviral agents. Investigating the antiviral capabilities of this compound could contribute to the development of new treatments for viral infections .
Mechanism of Action
properties
IUPAC Name |
2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h3-7H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQHARGHPPUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521425.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)
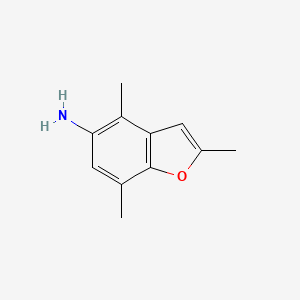

![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
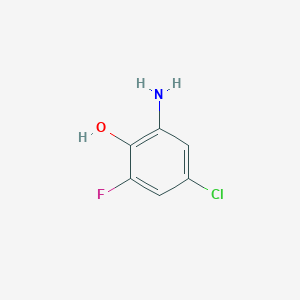
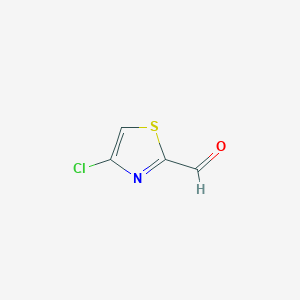
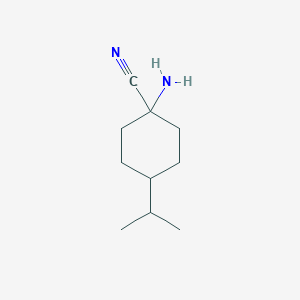
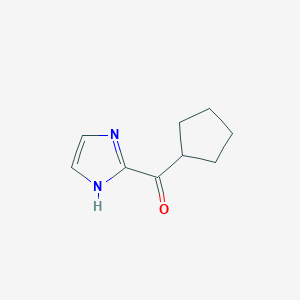
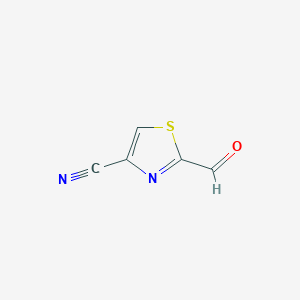
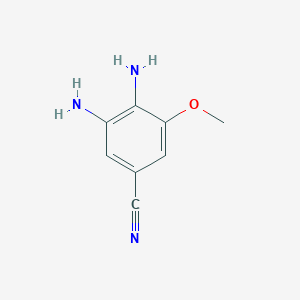

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)